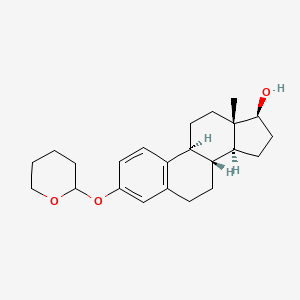

Estradiol 3-tetrahydropyranyl ether

Description

Structure

3D Structure

Properties

CAS No. |

41781-86-6 |

|---|---|

Molecular Formula |

C23H32O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C23H32O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-22,24H,2-5,7,9-13H2,1H3/t18-,19-,20+,21+,22?,23+/m1/s1 |

InChI Key |

BOLMNLJKDBCJIB-CUFSGNDSSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |

Origin of Product |

United States |

Overview of Estradiol Derivatives and Steroid Chemistry

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. Estradiol (B170435) is a prominent member of the estrogen family of steroid hormones, which play a crucial role in a vast array of physiological processes. chemistryviews.org The chemical structure of estradiol features two hydroxyl (-OH) groups, one at the C3 position on the phenolic A-ring and another at the C17 position. These hydroxyl groups are key to the molecule's biological activity but also represent reactive sites for chemical transformations.

In steroid chemistry, researchers often seek to create derivatives of natural steroids like estradiol to study structure-activity relationships, develop new therapeutic agents, or create research tools. nih.govnih.govmdpi.com This involves chemically modifying the steroid backbone or its functional groups. For instance, the synthesis of nitrile derivatives of estrogens has been explored to create new ligands for estrogen receptors. nih.gov However, the presence of multiple reactive sites, such as the two hydroxyl groups in estradiol, presents a challenge for selective modification. Direct reaction often leads to a mixture of products, complicating purification and reducing the yield of the desired compound.

The Strategic Role of Protecting Groups in Organic Synthesis

To overcome the challenge of non-selective reactions, organic chemists employ a strategy known as "protecting groups." A protecting group is a chemical moiety that is temporarily attached to a reactive functional group in a molecule to render it inert to specific reaction conditions. organic-chemistry.org After the desired chemical transformation is performed elsewhere in the molecule, the protecting group is removed to restore the original functional group. organic-chemistry.org

The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its ease of installation, stability under many non-acidic reaction conditions, and reliable removal. organic-chemistry.orgacs.orgrsc.org It is formed by reacting an alcohol with dihydropyran under acidic conditions. total-synthesis.comyoutube.com The THP group is stable against many reagents used in organic synthesis, including organometallics and hydrides. organic-chemistry.org This stability allows for a broad range of chemical modifications to be performed on the protected molecule. The removal, or deprotection, of the THP group is typically achieved through acidic hydrolysis. total-synthesis.com

The selective protection of one hydroxyl group over another in a molecule like estradiol (B170435) is a key step in the synthesis of many of its derivatives. This allows chemists to direct reactions to a specific part of the molecule, which is fundamental to the creation of complex and precisely designed steroid-based compounds.

Significance of Estradiol 3 Tetrahydropyranyl Ether in Chemical Biology and Synthetic Applications

Synthesis of this compound

The synthesis of this compound hinges on the strategic protection of the phenolic hydroxyl group of estradiol. This is achieved through a process known as tetrahydropyranylation.

General Principles of Tetrahydropyranylation for Phenols and Alcohols

Tetrahydropyranylation is a widely employed method for protecting hydroxyl groups in organic synthesis due to the stability of the resulting THP ethers under a variety of non-acidic conditions. acs.org The reaction typically involves treating an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. total-synthesis.comorganic-chemistry.org Common catalysts include p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and various Lewis acids. total-synthesis.comiosrjournals.org The mechanism proceeds via the acid-catalyzed activation of DHP, which then reacts with the hydroxyl group to form the THP ether. total-synthesis.com This method is favored for its ease of installation and the general robustness of the THP protecting group towards many reagents used in subsequent synthetic steps. acs.org

A variety of catalysts have been explored to optimize this reaction, including bismuth triflate, which is effective for both the protection and deprotection of alcohols and phenols under solvent-free conditions. organic-chemistry.org Other notable catalysts include 2,4,6-trichloro total-synthesis.comacs.orgkoreascience.or.krtriazine and organocatalysts like 3,5-dinitrobenzoic acid, which offer mild and efficient alternatives. iosrjournals.orgtubitak.gov.tr

Specific Chemical Routes for this compound and Related Di-ethers

The synthesis of this compound specifically involves the selective protection of the phenolic 3-hydroxyl group of estradiol. This selectivity is crucial as estradiol possesses both a phenolic and a secondary alcoholic hydroxyl group. The increased acidity of the phenolic hydroxyl group allows for its preferential reaction with DHP under controlled conditions.

In a typical procedure, estradiol is reacted with DHP in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, in an appropriate solvent like dichloromethane (B109758). total-synthesis.com The reaction progress is monitored to ensure the formation of the desired 3-O-THP ether while minimizing the formation of the di-ether, where both the 3- and 17-hydroxyl groups are protected. The formation of the related di-tetrahydropyranyl ether can be achieved by using a larger excess of DHP and longer reaction times.

Diastereoisomeric Formation and Separation during Tetrahydropyranylation

A significant aspect of tetrahydropyranylation is the introduction of a new chiral center at the 2-position of the tetrahydropyran (B127337) ring. organic-chemistry.org When a chiral alcohol like estradiol reacts with DHP, a mixture of diastereoisomers is formed. organic-chemistry.org This is a critical consideration in the synthesis of this compound as the two diastereomers may exhibit different biological activities and physical properties.

The separation of these diastereomers can be challenging and often requires chromatographic techniques. The presence of these diastereomers can also complicate the characterization of the product, leading to more complex NMR spectra. thieme-connect.de

Deprotection Strategies for the Tetrahydropyranyl Moiety

The removal of the THP protecting group is a key step in many synthetic sequences, allowing for the regeneration of the original hydroxyl group.

Acid-Mediated Cleavage of Tetrahydropyranyl Ethers

The most common method for the deprotection of THP ethers is acid-mediated cleavage. acs.org This is typically achieved by treating the THP ether with a dilute aqueous acid, such as acetic acid or hydrochloric acid. nih.govyoutube.com The mechanism involves the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of a resonance-stabilized carbocation, which is then quenched by water. total-synthesis.com

Various acidic reagents have been employed for this purpose, including:

Aqueous acetic acid nih.gov

Pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent nih.gov

Trifluoroacetic acid (TFA) nih.gov

Sulfuric acid adsorbed on silica (B1680970) gel conicet.gov.ar

It has also been observed that THP ethers can be cleaved under palladium on carbon (Pd/C) catalyzed hydrogenation conditions in ethanol, which is attributed to the presence of trace amounts of hydrochloric acid in the commercial catalyst. researchgate.net

Development of Mild and Selective Deprotection Methodologies

While acid-mediated cleavage is effective, there is a continuous effort to develop milder and more selective methods for THP deprotection, especially for substrates containing other acid-sensitive functional groups. acs.org

One such mild method involves the use of lithium chloride in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgorganic-chemistry.org This method has been shown to be effective for a range of THP ethers and is compatible with various other protecting groups. acs.org The use of sodium chloride instead of lithium chloride was found to be ineffective. organic-chemistry.org

Other mild and selective deprotection reagents include:

Iodine in methanol (B129727) tandfonline.com

Decaborane (B607025) in methanol koreascience.or.kr

Selectfluor™ researchgate.net

Heteropolyacids like H14[NaP5W30O110] tandfonline.com

These methods offer alternatives to traditional acidic conditions, providing greater flexibility in the design of complex synthetic strategies.

Below is a table summarizing various deprotection methods:

| Reagent/Catalyst | Solvent | Conditions | Reference |

| Acetic Acid/H₂O/THF | - | 45 °C | nih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol | 45-55 °C | thieme-connect.denih.gov |

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | nih.gov |

| Lithium Chloride/H₂O | DMSO | 90 °C | acs.orgorganic-chemistry.org |

| Iodine | Methanol | Room Temperature | tandfonline.com |

| Decaborane | Methanol | Room Temperature | koreascience.or.kr |

| Selectfluor™ | - | Mild Conditions | researchgate.net |

| H₁₄[NaP₅W₃₀O₁₁₀] | Methanol | Reflux | tandfonline.com |

| Pd/C, H₂ | Ethanol | - | researchgate.net |

Compatibility and Chemoselectivity with Acid-Sensitive Functional Groups

The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group of estradiol, demonstrating stability under a variety of non-acidic conditions. This stability is crucial when performing reactions on other parts of the steroid molecule. However, the THP group is known for its sensitivity to acid, a characteristic that allows for its selective removal.

The deprotection of THP ethers is typically achieved through acidic hydrolysis. organic-chemistry.org However, harsh acidic conditions can lead to undesirable side reactions, particularly with sensitive functional groups elsewhere in the molecule. For instance, in the synthesis of 17α-aryl estradiols, the tertiary and benzylic alcohol at the 17β-position is prone to dehydration under classical mild acidic deprotection methods. researchgate.net

To circumvent this, milder and more selective methods for THP ether cleavage have been developed. One such method involves the use of trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). researchgate.net This reagent effectively removes the THP group from 3-tetrahydropyranyloxy-17α-aryl estradiols in good yields without causing dehydration of the sensitive 17-hydroxyl group. researchgate.netresearchgate.net The reaction proceeds smoothly in solvents like acetonitrile (B52724) or a mixture of acetonitrile, THF, and pentane. researchgate.netresearchgate.net

Another mild and efficient method for the deprotection of THP ethers utilizes a catalytic amount of decaborane (B10H14) in absolute methanol. koreascience.or.kr This method is highly chemoselective, leaving other acid-labile protecting groups such as methylenedioxy ethers and t-Boc groups intact. koreascience.or.kr It also avoids rearrangement of allylic alcohols and elimination reactions. koreascience.or.kr

The compatibility of the THP ether with various reagents allows for a wide range of chemical transformations on the estradiol scaffold before its removal. It is stable towards:

Strongly basic reaction conditions organic-chemistry.org

Organometallic reagents organic-chemistry.org

Hydrides organic-chemistry.org

Acylating and alkylating reagents organic-chemistry.org

This chemoselectivity makes this compound a valuable intermediate in multistep syntheses.

Strategic Applications as a Synthetic Intermediate

The protection of the 3-hydroxyl group of estradiol as a THP ether is a key strategic step that enables selective modifications at other positions of the steroid skeleton, particularly at the C-7α and C-17α positions.

Derivatization at the C-7α Position of the Steroid Skeleton

The introduction of substituents at the C-7α position of estradiol is a common strategy for developing estrogen receptor (ER) antagonists and other biologically active molecules. nih.gov The synthesis of these derivatives often begins with the protection of the hydroxyl groups of estradiol.

A general synthetic route to C-7α-substituted estradiol derivatives involves several key steps:

Protection of the 3- and 17β-hydroxyl groups of estradiol. nih.gov

Introduction of a ketone at the C-6 position. nih.govnih.gov

Alkylation at the C-7α position. nih.gov

Removal of the C-6 ketone and deprotection of the hydroxyl groups. nih.gov

Biotinylated estradiol derivatives are valuable tools for studying estrogen-binding proteins and their interactions. nih.gov The synthesis of these analogs often utilizes this compound as a starting material.

One synthetic approach involves the use of 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether, which can be prepared from estradiol. nih.gov This intermediate allows for the introduction of a side chain at the C-7α position, which is then further functionalized with biotin. For example, 7α-{7-[8-(biotinamido)-octanamido]-heptyl}-estradiol was synthesized from 6-keto-estradiol-3,17β-di-tetrahydropyranyl ether with a final yield of 36%. nih.gov These biotinylated derivatives have been shown to retain high binding affinity for both human estrogen receptor alpha and beta. nih.gov

Modifications at the C-17α Position

The C-17α position of the estradiol steroid nucleus is another key site for chemical modification to produce derivatives with altered biological activities.

The introduction of aryl groups at the C-17α position has been a subject of interest in medicinal chemistry. The synthesis of these derivatives typically starts from estrone, where the 3-hydroxyl group is protected, often as a THP ether. The key step is the addition of an aryllithium reagent to the C-17 ketone. researchgate.net This addition can be facilitated by activators such as tetramethylethylenediamine (TMEDA) or BF3·OEt2. researchgate.net

Following the addition of the aryl group, the THP protecting group at the 3-position needs to be removed. As with C-7α derivatives, the choice of deprotection method is critical to avoid dehydration of the newly formed 17α-aryl-17β-hydroxyl group. The use of TMSI has proven to be an effective method for the "soft cleavage" of the THP ether in these systems, providing the desired 17α-aryl estradiol derivatives in good yields. researchgate.net

The modification at the C-17 position significantly impacts the biological properties of the estradiol molecule. For instance, the inversion of the C-18 methyl group from the β to the α face, combined with modifications at C-17, has been explored as a strategy to decrease the estrogenicity of estradiol derivatives. nih.govresearchgate.net

Preparation of B-Ring Substituted Estradiol Derivatives

The strategic use of this compound facilitates the synthesis of B-ring substituted estradiol analogs. The protection of the reactive C3 hydroxyl group allows for regioselective modifications on the B-ring of the steroid nucleus.

One notable approach involves the synthesis of 7α- and 11β-nitrile estradiol derivatives. nih.gov The synthesis of the 7α-cyano derivative commences with 7α-cyano-19-nortestosterone, which upon treatment with copper(II) bromide in acetonitrile, undergoes aromatization of the A-ring to yield the corresponding estradiol derivative. nih.gov While the direct starting material for this specific transformation is a nortestosterone derivative, the underlying principle of modifying the B-ring and subsequent A-ring aromatization is a key strategy in steroid chemistry where protected estradiol intermediates are often employed.

Another strategy for B-ring modification involves the introduction of substituents at the C6 and C7 positions. For instance, the synthesis of 7α-substituted derivatives of 17β-estradiol often begins with the protection of the hydroxyl groups at C3 and C17. researchgate.net While methoxymethyl (MOM) ether is used in some described syntheses, the use of a THP ether at the C3 position is a common alternative. The protected estradiol can then undergo hydroxylation at the C6 position, followed by oxidation to the C6-ketone. researchgate.net This ketone then serves as a handle for the introduction of various side chains at the C7α position via alkylation reactions. researchgate.net Subsequent deprotection of the hydroxyl groups yields the desired B-ring substituted estradiol derivative.

The synthesis of B-ring homologated estradiol analogues, which mimic the structure of colchicine, also relies on the modification of the B-ring of estradiol derivatives. nih.gov These syntheses often start from 6-keto estradiol derivatives, which can be prepared from estradiol. The protection of the C3-hydroxyl as a THP ether would be a standard procedure to prevent side reactions during the multi-step synthesis of these complex molecules. nih.gov

Solid-Phase Synthesis Approaches Utilizing Tetrahydropyranyl Ether Linkers

The tetrahydropyranyl (THP) group is recognized for its utility as a hydroxyl protecting group in solid-phase synthesis due to its ease of introduction and its lability under mild acidic conditions. nih.gov While its application as a linker for the solid-phase synthesis of estradiol derivatives is a more specialized area, the principles of THP chemistry in solid-phase synthesis are well-established. nih.gov

In the context of solid-phase peptide synthesis (SPPS), the THP group has been successfully employed to protect the side-chain hydroxyl groups of serine and threonine. nih.gov The synthesis of Fmoc-Ser(Thp)-OH and Fmoc-Thr(Thp)-OH involves the reaction of the corresponding Fmoc-amino acid with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov

These THP-protected amino acids can then be incorporated into peptides on a solid support. The THP group is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved with a low concentration of trifluoroacetic acid (TFA), often in the presence of cation scavengers. nih.gov This orthogonality makes the THP group a valuable tool in SPPS.

While direct examples of THP linkers for solid-phase estradiol synthesis are not prominently detailed in the provided search results, the concept would involve attaching the estradiol molecule to a solid support via a THP ether linkage. This would allow for the synthesis of various estradiol derivatives on the solid support, with the final product being cleaved from the resin under mild acidic conditions. This approach would offer the advantages of solid-phase synthesis, such as ease of purification and the potential for automation.

Incorporation into Metal-Based Complexes

This compound is a valuable precursor for the synthesis of organometallic estradiol complexes. These complexes are of interest for various applications, including as targeted therapeutic and diagnostic agents. The THP protecting group plays a critical role in preventing the phenolic hydroxyl group from interfering with the metal complexation reactions.

A key strategy involves the synthesis of estradiol derivatives bearing a chelating ligand, which can then be used to coordinate a metal center. For example, in the development of estrogen receptor (ER) antagonists, estradiol derivatives with a bulky side chain at the C-7α position have been synthesized. nih.gov The synthesis of these derivatives can involve the use of a THP protecting group at the C3 position. The modified estradiol can then be further functionalized to incorporate a metal-binding moiety.

The synthesis of rhenium and technetium complexes of estradiol is of particular interest for radiopharmaceutical applications. The preparation of a 17α-(rhenium tricarbonyl bipyridyl) vinyl estradiol complex involved a multi-step synthesis starting from a protected estradiol derivative. nih.gov While the specific protecting group used in this instance was not detailed in the abstract, the use of a THP ether at the C3 position is a standard and effective strategy in such syntheses. The synthesis involved a Stille coupling reaction to introduce the vinylbipyridine ligand onto the estradiol scaffold, followed by complexation with a rhenium tricarbonyl precursor. nih.gov

The complexation of estrogens with other transition metals, such as cobalt and molybdenum, at the 17α-position has also been explored. nih.gov These syntheses often start with 17α-ethynylestradiol, where the C3-hydroxyl group would typically be protected, for example as a THP ether, to ensure selective reaction at the ethynyl (B1212043) group. The alkyne moiety can then be complexed with organometallic fragments like Co₂(CO)₆ or Mo₂Cp₂(CO)₄. nih.gov

The deprotection of the THP group is a crucial final step in the synthesis of these metal-based estradiol complexes. Mild acidic conditions are typically employed to cleave the THP ether without affecting the integrity of the organometallic complex. researchgate.net For instance, treatment with trimethylsilyl iodide (TMSI) has been shown to be an effective method for the soft deprotection of 3-tetrahydropyranyloxy-17α-aryl estradiols, avoiding the undesirable dehydration of the tertiary alcohol at the C17 position. researchgate.net

The following table summarizes some of the metal-based estradiol complexes and the synthetic strategies involving protected estradiol intermediates.

| Metal | Ligand System | Point of Attachment on Estradiol | Synthetic Strategy |

| Rhenium | Tricarbonyl bipyridyl | 17α-vinyl | Stille coupling of a vinylstannane estradiol derivative with a bromo-bipyridine rhenium complex. nih.gov |

| Cobalt | Dicobalt hexacarbonyl | 17α-propynyl | Complexation of 17α-propynylestradiol with dicobalt octacarbonyl. nih.gov |

| Molybdenum | Dicyclopentadienyl dimolybdenum tetracarbonyl | 17α-propynyl | Complexation of 17α-propynylestradiol with a molybdenum precursor. nih.gov |

Table 1: Examples of Metal-Based Estradiol Complexes

Estrogen Receptor Binding Affinity of this compound and Its Derivatives

The binding affinity of compounds to estrogen receptors (ER) is commonly determined through various in vitro assays. These methodologies are crucial for characterizing the estrogenic potential of a substance.

One widely used technique is the competitive radioligand binding assay . nih.govresearchgate.net In this assay, a radiolabeled form of estradiol (e.g., [³H]17β-estradiol) is incubated with a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ. nih.gov A test compound is then added in increasing concentrations to compete with the radiolabeled estradiol for binding to the receptors. The concentration of the test chemical that inhibits 50% of the radiolabeled estradiol binding is known as the IC50 value. This value is then used to calculate the relative binding affinity (RBA) compared to a standard, typically estradiol itself. nih.gov

Another method is the fluorescence polarization (FP) assay . This technique uses a fluorescently labeled estrogen derivative. When this fluorescent ligand binds to the larger estrogen receptor molecule, the polarization of its emitted light increases. A test compound's ability to displace the fluorescent ligand from the receptor results in a decrease in fluorescence polarization, which can be measured to determine binding affinity.

Other methodologies include assays based on recombinant yeast cells expressing the human estrogen receptor, which can be engineered to produce a detectable signal upon receptor activation. nih.gov

Specific in vitro receptor binding assay methodologies utilized for this compound are not detailed in the available scientific literature.

The relative binding affinity (RBA) of a compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) provides insight into its potential potency and subtype selectivity. The two ER subtypes have differing tissue distributions and can mediate different physiological effects.

Currently, there is no publicly available data detailing the specific relative binding affinities of this compound for either ERα or ERβ.

The binding of a ligand to an estrogen receptor's ligand-binding domain (LBD) induces a conformational change in the receptor. This change is critical for subsequent steps in the signaling cascade, including receptor dimerization and interaction with co-regulatory proteins (coactivators or corepressors). The precise nature of the ligand-receptor interaction, governed by factors like hydrogen bonds and hydrophobic interactions, determines the resulting conformational state of the receptor and its transcriptional activity.

For estradiol, the phenolic A-ring and the 17β-hydroxyl group on the D-ring are crucial for high-affinity binding within the LBD. The binding of an agonist like estradiol stabilizes a conformation that promotes the recruitment of coactivators, leading to the transcription of estrogen-responsive genes.

Specific mechanistic studies on how the 3-tetrahydropyranyl ether moiety of this particular estradiol derivative influences receptor recognition, conformational changes, and subsequent activation are not available in the reviewed literature.

Biological Activity Profiling in Non-Human Models and Cell Systems

A significant characteristic of this compound is its improved activity when administered orally compared to unmodified estradiol. Research in animal models has indicated that this ether derivative possesses substantially greater oral potency. One study reported that this compound had 15 times the oral estrogenic activity of estradiol. wikipedia.org This enhancement is attributed to the ether linkage at the 3-position, which protects the phenolic hydroxyl group from rapid first-pass metabolism in the liver, a common issue that reduces the oral bioavailability of natural estradiol.

Hormone-dependent breast cancer cell lines are standard tools for assessing the proliferative or anti-proliferative effects of estrogenic compounds.

MCF-7 cells are estrogen receptor-positive (ER+) and their proliferation is typically stimulated by estrogens.

MDA-MB-231 cells are triple-negative (ER-, PR-, HER2-) and are generally not responsive to estrogen-induced proliferation, though they can be used as a negative control or to study non-ER mediated effects. researchgate.net

Studies on estradiol have consistently shown that it promotes the proliferation of MCF-7 cells. This effect is mediated through the estrogen receptor and involves the regulation of cell cycle genes. In contrast, estradiol generally does not affect the proliferation of MDA-MB-231 cells. researchgate.net

There are no specific studies available in the public domain that evaluate the direct proliferative or anti-proliferative effects of this compound on either MCF-7 or MDA-MB-231 cell lines.

Interaction with Estrogen-Binding Proteins beyond Estrogen Receptors (e.g., Protein Disulfide Isomerase)

The binding of E2 to PDI is structurally specific. Computational and biochemical studies have identified the E2-binding site on human PDI as a hydrophobic pocket formed primarily by the b' domain and partially by the b domain of the protein. nih.govnih.gov A critical component of this interaction is a hydrogen bond formed between the 3-hydroxyl group of E2 and the amino acid residue His256 of PDI. nih.govnih.gov Modification or blockage of this 3-hydroxyl group, as is the case in this compound, would logically be expected to prevent or significantly weaken this key hydrogen bond, thereby altering the binding affinity for PDI.

The interaction between PDI and E2 is not merely for storage; it has functional consequences. PDI can directly interact with Estrogen Receptor alpha (ERα), but not ERβ, and its knockdown in breast cancer cells leads to a decrease in ERα protein levels. nih.gov Furthermore, PDI can colocalize with ERα in the nucleus, altering the receptor's conformation and enhancing its interaction with estrogen response elements (EREs) on DNA, thereby mediating changes in gene expression. nih.gov Given the crucial role of the 3-hydroxyl group in binding to PDI, the presence of the bulky tetrahydropyranyl (THP) group in this compound likely sterically hinders and electronically modifies this interaction, suggesting its binding to PDI would be substantially reduced compared to estradiol.

Modulation of Cellular Signaling Pathways in Macrophage Cell Culture (e.g., MCP-1 Expression in THP-1 Cells)

Specific data on the modulation of cellular signaling pathways in macrophage cell cultures by this compound is limited. However, the effects of its parent compound, 17β-estradiol (E2), on macrophages, particularly the human monocytic cell line THP-1, have been investigated. THP-1 cells can be differentiated into macrophage-like cells and are a useful in vitro model for studying the effects of estrogens on immune cells. researchgate.net These cells are known to express estrogen receptors, making them responsive to estrogenic compounds. researchgate.net

One key signaling molecule affected by estradiol is Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for recruiting monocytes and macrophages to sites of inflammation. nih.gov Studies have shown that E2 can suppress the expression of MCP-1. For instance, high levels of E2, comparable to those during pregnancy, significantly reduced MCP-1 levels in dermal wounds, which correlated with a slower rate of healing and reduced inflammation. nih.gov This inhibitory effect of E2 on MCP-1 has been observed in various cell types, including keratinocytes and murine macrophages. nih.govahajournals.org The mechanism often involves the E2-bound estrogen receptor transrepressing the transcriptional activity of factors like Sp1 and AP-1, which are necessary for MCP-1 gene expression. nih.gov

In the context of THP-1 cells, E2 has been shown to modulate the expression of various receptors and signaling pathways, often in a manner dependent on the cellular context, such as infection. nih.govudg.mx For example, E2 can activate the ERK and AKT signaling pathways in THP-1 macrophages. nih.gov Since this compound is a derivative of estradiol, it could potentially exert similar effects, contingent on its ability to be hydrolyzed back to estradiol or to interact with estrogen receptors directly. The presence of the THP ether at the 3-position may, however, alter its activity profile compared to the parent hormone.

Structure-Activity Relationship (SAR) Investigations

The Role of the Tetrahydropyranyl Moiety in Modulating Estrogenic Activity and Selectivity

The structure-activity relationship (SAR) for estrogen receptor ligands is well-established, emphasizing the importance of specific structural features for binding and activity. nih.govresearchgate.net A key feature for high-affinity binding to the estrogen receptor is a phenolic hydroxyl group, like the one at the C3 position of 17β-estradiol, which acts as a crucial hydrogen bond donor and acceptor within the receptor's ligand-binding pocket. nih.gov

The introduction of a tetrahydropyranyl (THP) moiety at the 3-position of estradiol creates this compound. The THP group is a common protecting group in organic synthesis, known for its stability in non-acidic conditions and its easy removal under mild acid treatment. nih.govd-nb.infoorganic-chemistry.org Its primary role in a chemical context is to mask the reactive hydroxyl group. organic-chemistry.org

From a biological SAR perspective, this modification has significant implications:

Masking the Hydrogen Bond Donor: By converting the phenolic hydroxyl group into an ether, the crucial hydrogen-bonding capability at the 3-position is eliminated. This modification would be expected to drastically reduce the binding affinity of the molecule for the estrogen receptor compared to estradiol itself. nih.gov

Increased Steric Bulk: The THP group is significantly larger than a hydrogen atom. This added bulk at the C3 position may cause steric clashes within the narrow ligand-binding pocket of the estrogen receptor, further decreasing binding affinity.

Solubility and Pharmacokinetics: The THP group is non-aromatic and can improve the solubility of the parent molecule in certain solvents, which could alter its pharmacokinetic properties. iris-biotech.de

The THP acetal (B89532) introduces a new stereocenter, leading to a mixture of diastereomers, which could potentially have different biological activities. iris-biotech.de

Design and Application of Biologically Active Affinity Ligands and Fluorescent Probes

While this compound itself is not typically cited as an affinity ligand or fluorescent probe, the principles of its chemical structure are relevant to the design of such tools. The development of ligands and probes for the estrogen receptor is a critical area of research for studying receptor dynamics, diagnosing diseases, and developing therapies. nih.govnih.gov

Affinity Ligands: Bivalent ligands, where two estrogenic molecules are connected by a linker, have been synthesized to probe the dimeric nature of the estrogen receptor. nih.gov These studies often involve modifying estradiol at various positions to attach linkers. For example, estradiol molecules have been linked at the 17α position with polyethylene (B3416737) glycol (PEG) chains. nih.gov While these specific examples don't use a THP ether, the concept of modifying estradiol to create new functionalities is central. A compound like this compound serves as a synthetic intermediate; the THP-protected estradiol can be used in reactions where the 3-hydroxyl needs to be masked while other parts of the molecule are modified.

Fluorescent Probes: Fluorescently labeled estrogens are invaluable for visualizing estrogen receptors in living cells and for use in fluorescence-based binding assays. nih.govjenabioscience.com A major challenge in designing these probes is that attaching a bulky fluorophore often significantly reduces the ligand's binding affinity. researchgate.netdntb.gov.ua Probes are often created by attaching a fluorescent dye (like BODIPY or cyanine (B1664457) dyes) to the estradiol scaffold. researchgate.netacs.org The point of attachment is crucial. For instance, BODIPY has been conjugated to the C3 position of the estrogen A-ring via a linker. acs.org In such a synthesis, protecting the 17β-hydroxyl group would be necessary, illustrating the type of synthetic strategy where THP protection could be employed on other hydroxyl groups. The goal is to create a probe that retains high affinity and biological activity while providing a strong fluorescent signal for imaging and analysis. jenabioscience.com

Computational and Molecular Modeling Analyses

Ligand-Estrogen Receptor Docking Simulations and Binding Energy Calculations

Molecular docking simulations are powerful computational tools used to predict the binding conformation and affinity of a ligand within the active site of a receptor. frontiersin.org Numerous studies have employed these methods to understand the interactions between various ligands and the estrogen receptors (ERα and ERβ). nih.govnih.govnih.gov

For the parent molecule, 17β-estradiol, docking studies confirm its orientation in the ligand-binding domain (LBD) of the ER. The key interactions that stabilize this binding include:

A hydrogen bond between the 3-hydroxyl group of estradiol and the side chain of a conserved glutamate (B1630785) residue (Glu353 in ERα).

A hydrogen bond between the 17β-hydroxyl group and a conserved histidine residue (His524 in ERα). nih.gov

Extensive hydrophobic interactions between the steroidal backbone of estradiol and nonpolar amino acid residues lining the binding pocket. rsc.org

When considering this compound, computational modeling would predict a significant disruption of this binding mode.

Docking Simulation: A docking simulation of this compound into the ERα LBD would likely show a much lower binding score (less favorable interaction) compared to estradiol. The absence of the 3-hydroxyl group prevents the formation of the critical hydrogen bond with Glu353. Furthermore, the bulky, flexible THP group would likely introduce steric penalties, making it difficult for the ligand to fit optimally within the confined space of the binding pocket.

Binding Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the free energy of binding. frontiersin.org For estradiol, these calculations show a highly favorable (large negative) binding energy. rsc.org For this compound, the calculated binding energy would be expected to be significantly less favorable due to the loss of the key hydrogen bond and the introduction of steric strain. The table below illustrates a hypothetical comparison based on known SAR principles.

Table 1: Predicted Interaction and Binding Energy Comparison

| Compound | Key Interaction at C3 with ERα (Glu353) | Predicted Relative Binding Affinity | Predicted Binding Energy |

|---|---|---|---|

| 17β-Estradiol | Strong Hydrogen Bond (Donor/Acceptor) | High | Highly Favorable |

| This compound | No Hydrogen Bond; Potential Steric Hindrance | Very Low | Significantly Less Favorable |

These computational analyses reinforce the chemical intuition that protecting the 3-hydroxyl group of estradiol with a THP moiety effectively inactivates the molecule as a direct high-affinity ligand for the estrogen receptor. Its biological activity would likely rely on its conversion back to estradiol.

Prediction of Receptor Binding and Conformational Changes

The binding of a ligand to the estrogen receptor is a critical event that initiates a cascade of cellular responses. Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are powerful tools to predict the binding affinity and the conformational dynamics of the receptor-ligand complex. While specific, detailed research findings and data tables for this compound are not extensively available in publicly accessible literature, we can infer its likely behavior based on the well-established principles of estrogen receptor-ligand interactions.

Prediction of Receptor Binding:

The binding affinity of a ligand to the estrogen receptor is largely governed by a combination of hydrophobic interactions and specific hydrogen bonds. The steroidal core of this compound fits into the hydrophobic ligand-binding pocket (LBP) of the estrogen receptor. The key interactions that stabilize the binding of the parent molecule, estradiol, include hydrogen bonds between the hydroxyl groups at C3 and C17 and specific amino acid residues in the LBP, such as Glu353, Arg394, and His524 in ERα.

Computational docking studies, if performed, would likely predict a lower binding affinity for this compound compared to estradiol due to the disruption of the C3 hydroxyl interaction. The binding orientation within the LBP might also be altered to accommodate the bulky THP group.

Predicted Binding Parameters (Hypothetical):

The following table presents a hypothetical comparison of predicted binding parameters for estradiol and its 3-tetrahydropyranyl ether derivative with ERα, based on general principles of molecular docking. These values are for illustrative purposes and are not derived from specific experimental or computational studies on this compound.

| Compound | Predicted Binding Energy (kcal/mol) | Predicted Key Interacting Residues (ERα) | Predicted Nature of Interaction |

| Estradiol | -10 to -12 | Glu353, Arg394, His524, Leu346, Leu384, Phe404 | Hydrogen bonds at C3-OH and C17-OH; Hydrophobic interactions |

| This compound | -7 to -9 | His524, Leu346, Leu384, Phe404 | Hydrogen bond at C17-OH; Hydrophobic and van der Waals interactions with the steroidal core and THP group |

Prediction of Conformational Changes:

The binding of a ligand to the estrogen receptor induces a specific conformational change in the receptor protein. This is particularly evident in the repositioning of Helix 12 (H12) of the ligand-binding domain. In the presence of an agonist like estradiol, H12 folds over the LBP, creating a binding surface for coactivator proteins, which initiates gene transcription.

For this compound, the nature of the induced conformational change is less certain without specific structural data. The bulky THP group at the C3 position could sterically hinder the complete and proper repositioning of H12. This might result in a conformation that is subtly different from that induced by estradiol. Such a modified conformation could lead to a differential recruitment of co-regulator proteins, potentially explaining alterations in its estrogenic activity.

Summary of Predicted Conformational Effects:

| Ligand | Predicted Effect on Helix 12 (H12) | Predicted Consequence |

| Estradiol | Agonist conformation (H12 seals the LBP) | Recruitment of coactivators, leading to robust transcriptional activation. |

| This compound | Potentially altered agonist conformation (Possible incomplete sealing of LBP by H12 due to steric hindrance from the THP group) | May lead to modified co-regulator recruitment and potentially altered efficacy or potency compared to estradiol. |

Analytical Research Methodologies for Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Estradiol (B170435) 3-tetrahydropyranyl ether, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Estradiol 3-tetrahydropyranyl ether. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The introduction of the tetrahydropyranyl (THP) group at the 3-hydroxyl position of estradiol creates a new chiral center at the C-2' position of the THP ring. This results in the formation of two diastereoisomers, the 2'(R) and 2'(S) forms. nih.gov These diastereoisomers can be distinguished and characterized by NMR.

¹H NMR: The proton NMR spectrum provides characteristic signals for the steroidal backbone and the newly introduced THP ether group. The anomeric proton (H-2') of the THP ring is particularly diagnostic. In related diastereoisomeric 17-tetrahydropyranyl ether derivatives, distinct chemical shifts are observed for key protons such as H-2', H-6', H-1, H-17, and the 18-CH₃ protons, allowing for the differentiation of the isomers. nih.gov Similar principles apply to the 3-THP ether derivative.

¹³C NMR: The ¹³C NMR spectrum is highly effective in identifying the two diastereoisomers of this compound. The signals for the anomeric carbon (C-2') and the aromatic C-4 carbon of the estradiol core appear as doublets in a CDCl₃ solvent, with each peak in the doublet corresponding to one of the diastereoisomers. nih.gov This splitting arises from the different chemical environments experienced by these carbons in the two isomeric forms. The chemical shifts of other carbons in the steroid skeleton and the THP ring also provide confirmatory structural data. nih.govnih.gov

Two-Dimensional (2D) NMR: To definitively assign all proton and carbon signals, especially in a complex molecule like this compound, 2D NMR techniques are employed. Experiments such as ¹H-¹³C Heteronuclear Shift Correlation (HETCOR) are used to establish direct one-bond correlations between protons and the carbons they are attached to. nih.gov This was instrumental in assigning the NMR signals for the related estradiol 3,17β-ditetrahydropyranyl ether. nih.gov

A representative table of expected ¹³C NMR chemical shift ranges for the core estradiol structure is provided below.

| Carbon Type | Expected Chemical Shift (ppm) |

| Primary (Methyl C-18) | ~14 |

| Secondary (Aliphatic) | 20-35 |

| Tertiary (Aliphatic) | 35-45 |

| Polar Secondary (C-17) | ~74 |

| Aromatic (C=C) | 100-150 |

| Polar Aromatic (C-3) | 150-160 |

| Table 1: General expected ¹³C NMR chemical shift ranges for the estradiol core based on related compounds. uregina.ca |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophoric system within this compound. The primary chromophore in this molecule is the phenolic A-ring of the estradiol steroid nucleus. The presence of this aromatic ring gives rise to characteristic UV absorption bands. For the parent compound, 17β-estradiol, UV absorption maxima are typically observed around 280 nm. researchgate.netresearchgate.net This absorption is due to the π → π* electronic transitions within the benzene (B151609) ring. The attachment of the THP ether group at the 3-position is expected to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to the free estradiol, confirming the modification at the phenolic hydroxyl group. This technique is valuable for quantitative analysis and for confirming the presence of the intact aromatic A-ring.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds. nist.gov

Key expected IR absorption bands for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group at the C-17 position. The parent estradiol shows strong absorption in this region. scispace.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the steroid skeleton and the THP ring are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net

C=C Stretch: Aromatic ring skeletal vibrations are found in the 1450-1610 cm⁻¹ range. researchgate.net

C-O Stretch: The most significant feature for confirming the structure is the presence of strong C-O stretching bands. One band, typically around 1250 cm⁻¹, corresponds to the aryl ether linkage (Ar-O-C), and another set of bands, often in the 1000-1150 cm⁻¹ range, corresponds to the cyclic ether (C-O-C) of the THP ring and the secondary alcohol at C-17. researchgate.netmdpi.com

The disappearance of the broad phenolic O-H stretch from estradiol and the appearance of the characteristic C-O ether stretches provide clear evidence for the successful etherification at the 3-position.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkane | C-H stretch | 2850-2960 |

| Aromatic | C=C stretch | 1450-1610 |

| Aryl Ether | C-O stretch | ~1250 |

| Cyclic Ether | C-O stretch | 1000-1150 |

| Table 2: Key IR absorption bands for identifying functional groups in this compound. scispace.comresearchgate.netmdpi.com |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound, particularly for separating it from starting materials, by-products, and its own diastereoisomers.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used extensively in the context of this compound for several purposes.

Reaction Monitoring: During the synthesis of this compound from estradiol, TLC is used to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (estradiol), it is possible to visualize the consumption of the starting material and the formation of the product, which will have a different retention factor (Rƒ) due to its altered polarity.

Purity Assessment: TLC provides a quick assessment of the purity of a sample. A pure compound should ideally appear as a single spot on the TLC plate when developed with an appropriate solvent system. The presence of multiple spots indicates impurities.

Separation of Diastereoisomers: Crucially, TLC can be used to separate the 2'(R) and 2'(S) diastereoisomers of tetrahydropyranyl ether derivatives of steroids. nih.gov Although crystallization can sometimes be used to separate the 3-tetrahydropyranyl ether diastereoisomers, TLC offers an effective analytical and preparative method for separating the related 17-tetrahydropyranyl ethers, demonstrating its utility for resolving such closely related compounds. nih.gov Different solvent systems can be tested to optimize the separation between the two diastereomeric spots. Visualization is typically achieved under a UV lamp at 254 nm, where the aromatic A-ring absorbs light. mdpi.com

Column Chromatography for Compound Isolation and Purification

Column chromatography serves as a fundamental technique for the isolation and purification of this compound from reaction mixtures and biological matrices. This method separates compounds based on their differential adsorption to a stationary phase packed within a column.

In a typical application, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which acts as the stationary phase. The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column.

The separation mechanism relies on the polarity differences between the compounds in the mixture. This compound, with its ether linkage, exhibits a specific polarity that dictates its interaction with the silica gel. By carefully selecting the mobile phase, researchers can control the elution rate of the compounds. A less polar solvent will favor the elution of less polar compounds, while a more polar solvent will be required to elute more polar compounds.

For the purification of this compound, a gradient elution is often employed. This involves gradually increasing the polarity of the mobile phase during the chromatographic run. For instance, the process might start with a non-polar solvent like hexane (B92381) and progressively introduce a more polar solvent such as ethyl acetate (B1210297). This allows for the sequential elution of compounds based on their polarity, with the desired this compound fraction being collected as it exits the column. The collected fractions are then typically analyzed by techniques like thin-layer chromatography (TLC) to identify those containing the pure compound.

Table 1: Typical Column Chromatography Parameters for this compound Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is commonly used. The ratio is optimized based on the specific separation. |

| Elution Technique | Gradient elution, starting with a lower polarity mixture and gradually increasing the polarity. |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization or staining. |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique used for both the quantitative analysis and preparative purification of this compound. HPLC utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to traditional column chromatography.

For analytical purposes, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. this compound, being a relatively non-polar molecule, is retained by the stationary phase and then eluted by the polar mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification.

Quantitative analysis is achieved by using a detector, such as a UV-Vis detector, which measures the absorbance of the eluate at a specific wavelength. nih.govnih.gov The area under the chromatographic peak is directly proportional to the concentration of this compound in the sample. By comparing the peak area to that of a known standard, the exact amount of the compound can be determined.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is particularly useful for obtaining highly pure this compound for further studies.

Table 2: Representative HPLC Conditions for Estradiol Derivative Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Reversed-phase C18 (larger dimensions) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile/water or methanol/water | Isocratic or gradient mixture of acetonitrile/water or methanol/water |

| Flow Rate | 0.5 - 1.5 mL/min mdpi.com | Higher, dependent on column size |

| Detection | UV at specific wavelengths (e.g., 205 nm, 280 nm) | UV at specific wavelengths |

| Temperature | Often ambient or controlled (e.g., 25°C) | Often ambient or controlled |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and confirmation of this compound and its derivatives.

Structural Elucidation and Confirmation of this compound and Its Derivatives

Mass spectrometry is instrumental in confirming the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a comprehensive analysis of the compound. researchgate.netresearchgate.net

In a typical experiment, the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for steroid analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. For this compound (C₂₃H₃₂O₃), the expected molecular weight is approximately 356.5 g/mol . wikipedia.orgwikipedia.org The high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation. researchgate.netnih.gov In this technique, the molecular ion is selected and fragmented into smaller, characteristic fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule. For instance, the fragmentation of this compound would likely show the loss of the tetrahydropyranyl group, resulting in a fragment ion corresponding to the estradiol core. By analyzing these fragmentation pathways, the precise structure of the parent compound and any of its derivatives or metabolites can be confidently confirmed. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Description |

| Molecular Formula | C₂₃H₃₂O₃ |

| Monoisotopic Mass | 356.2351 u |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Molecular Ion (M+H)⁺ | m/z 357.2424 |

| Key Fragmentation Pathways | Loss of the tetrahydropyranyl group (C₅H₉O) |

Advanced Research Perspectives and Future Directions

Development of Next-Generation Synthetic Pathways for Estradiol (B170435) 3-Tetrahydropyranyl Ether and Related Steroids

The synthesis of complex molecules like steroids is a dynamic field, constantly evolving with the advent of new catalytic methods. nih.gov The demand for efficient and selective access to both naturally occurring and novel steroid structures fuels the development of innovative synthetic strategies. nih.govumich.edu Key areas of advancement include the use of transition metal catalysis, asymmetric catalysis, and organocatalysis to overcome the inherent challenges of steroid synthesis, such as the construction of multiple stereocenters and polycyclic ring systems. nih.govumich.edu

Recent breakthroughs have demonstrated the power of these new catalytic approaches. For instance, metallacycle-mediated annulative cross-coupling reactions have emerged as a concise method for creating the core structures of steroids. nih.gov Another significant development involves the use of chiral palladium catalysts to achieve dearomatizative cyclization, a process that can efficiently construct the steroid skeleton with high stereoselectivity. umich.edu These catalyst-controlled transformations offer remarkable efficiency, often providing high yields and excellent control over the resulting stereochemistry. umich.edu

Furthermore, researchers are exploring novel strategies that offer unprecedented flexibility in synthetic pathways. One such approach utilizes a sequence of two powerful ring-forming reactions, enabling a convergent and highly adaptable method for preparing steroids. researchgate.net This modularity is a significant advantage, allowing for the synthesis of a diverse range of steroid analogs from a common set of starting materials. springernature.com The development of such step-economical and modular routes is a primary focus, aiming to facilitate the exploration of new, medicinally valuable compounds inspired by natural products. springernature.com

Here is an interactive data table summarizing some of the advanced synthetic methods being explored:

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition Metal Catalysis | Utilizes catalysts based on metals like palladium and rhodium. umich.edu | High efficiency, selectivity, and the ability to form multiple bonds in a single step. umich.edunumberanalytics.com |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemistry of the final product. numberanalytics.com | Enables the synthesis of specific stereoisomers, which is crucial for biological activity. numberanalytics.com |

| Organocatalysis | Uses small organic molecules as catalysts. | Often more environmentally friendly and can offer unique reactivity compared to metal catalysts. |

| Cascade Reactions | A series of reactions occur in a single pot. numberanalytics.com | Reduces the number of purification steps, saving time and resources. numberanalytics.com |

| Biomimetic Synthesis | Mimics the way steroids are made in nature, often using enzymes. numberanalytics.com | Can provide highly selective transformations under mild conditions. numberanalytics.com |

These next-generation synthetic pathways are not only improving the efficiency of producing known compounds like Estradiol 3-tetrahydropyranyl ether but are also opening doors to the creation of entirely new classes of steroids with potentially enhanced therapeutic properties.

Elucidation of Intricate Molecular Mechanisms Governing this compound's Biological Actions

While this compound is primarily known as a synthetic intermediate, understanding its potential biological actions is crucial. The biological effects of estrogens are predominantly mediated through estrogen receptors (ERs), which are found in various tissues throughout the body, including the liver, heart, bone, and brain. nih.gov Estrogen signaling is complex, involving multiple pathways that can be both tissue- and cell-specific. nih.gov

The primary mechanism of estrogen action is the ER-dependent genomic pathway , where estrogen binds to ERs in the nucleus, leading to the regulation of gene expression. nih.gov However, estrogens can also initiate rapid signaling events through membrane-initiated pathways . nih.gov In this mechanism, estrogen binds to ERs located at the cell membrane, triggering a cascade of intracellular signals that can have more immediate effects than the genomic pathway. nih.gov

Furthermore, there is evidence for an ER-independent pathway , where estrogens can exert effects without binding to their classical receptors. nih.gov These actions can include antioxidant effects and interactions with other cellular components. nih.gov

The introduction of the tetrahydropyranyl (THP) ether group at the 3-position of estradiol likely modifies its interaction with these signaling pathways. The THP group is a protecting group, and its presence would be expected to alter the binding affinity of the molecule for estrogen receptors. It is plausible that this compound itself has limited biological activity and primarily serves as a prodrug, being converted to the active estradiol in the body. One study in animals did find that it possessed 15 times the oral activity of estradiol, suggesting that the THP ether may improve its oral bioavailability. wikipedia.orgwikipedia.org

Future research in this area will focus on:

Determining the binding affinity of this compound for different estrogen receptor subtypes.

Investigating the metabolic fate of the compound to understand how and where the THP group is removed to release estradiol.

Exploring whether the intact ether has any unique biological activities independent of its conversion to estradiol.

A deeper understanding of these molecular mechanisms will be essential for fully characterizing the pharmacological profile of this compound and any related compounds developed for therapeutic use.

Expanding the Scope of this compound as a Tool in Chemical Biology and Drug Discovery

The tetrahydropyranyl (THP) group, a key feature of this compound, is a widely used protecting group in organic synthesis due to its low cost, ease of introduction, and stability under many reaction conditions. nih.govnih.gov These properties make it a valuable tool in chemical biology and drug discovery, where the precise modification of complex molecules is often required. nih.gov

In the context of drug discovery, the THP ether can be used to temporarily mask a hydroxyl group on a steroid, allowing for chemical modifications at other positions of the molecule. This is particularly important in the synthesis of novel steroid-based drugs, where specific structural changes are needed to enhance activity, improve selectivity, or reduce side effects. The development of synthetic strategies that allow for the creation of diverse steroid libraries is a key objective in the search for new therapeutic agents. springernature.com

The modularity offered by protecting group strategies, including the use of THP ethers, is a powerful characteristic in the development of new compositions of matter with unique medicinal properties. springernature.com By selectively protecting and deprotecting different functional groups, chemists can systematically explore the structure-activity relationships of a series of compounds, leading to the identification of promising drug candidates.

Furthermore, the THP group's properties can be exploited in the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The THP ether of estradiol, for example, may enhance the oral bioavailability of the hormone, allowing for more effective delivery. wikipedia.org This approach can be applied to other steroid-based drugs to improve their pharmacokinetic properties.

The application of this compound and related THP-protected steroids in chemical biology and drug discovery is a burgeoning field with significant potential. The ability to precisely control the chemical architecture of steroids opens up new avenues for the development of innovative therapeutics for a wide range of diseases.

Innovations in the Application and Removal of the Tetrahydropyranyl Protecting Group in Complex Chemical Syntheses

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis. nih.gov Its popularity stems from its low cost, ease of introduction, and general stability to a variety of non-acidic reagents. nih.govnih.gov The formation of a THP ether is typically achieved by reacting an alcohol with dihydropyran under acidic conditions. d-nb.info

While the THP group is stable under many conditions, its removal, or deprotection, is generally accomplished through acidic hydrolysis. organic-chemistry.org A variety of acidic conditions can be used to cleave the THP ether, including hydrochloric acid, trifluoroacetic acid (TFA), and p-toluenesulfonic acid. nih.govd-nb.info The choice of deprotection conditions is often critical, especially in the synthesis of complex molecules with multiple acid-sensitive functional groups. organic-chemistry.org

Recent innovations in this area have focused on developing milder and more selective methods for both the application and removal of the THP group. For instance, the use of Lewis acids like bismuth triflate has been shown to be an effective catalyst for both the protection and deprotection of alcohols as THP ethers. organic-chemistry.org This method is advantageous as the catalyst is relatively non-toxic and insensitive to air and small amounts of moisture. organic-chemistry.org

Other novel methods for THP ether cleavage include the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water, which allows for oxidative deprotection at room temperature. organic-chemistry.org The combination of lithium chloride and water in DMSO provides a mild and convenient method for the selective removal of the THP group at elevated temperatures. organic-chemistry.org

Here is an interactive data table summarizing some of the methods for THP group removal:

| Reagent/Condition | Typical Reaction Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Various concentrations in solvents like dichloromethane (B109758) (DCM). iris-biotech.de | A common and effective method, but can be harsh for sensitive substrates. iris-biotech.de |

| Hydrochloric Acid (HCl) | In solvents like dioxane. iris-biotech.de | Another standard acidic deprotection method. iris-biotech.de |

| Bismuth Triflate | Catalytic amounts. organic-chemistry.org | A milder Lewis acid catalyst that can be used for both protection and deprotection. organic-chemistry.org |

| N-Bromosuccinimide (NBS)/β-Cyclodextrin | In water at room temperature. organic-chemistry.org | An oxidative deprotection method. organic-chemistry.org |

| Lithium Chloride/Water | In DMSO at 90°C. organic-chemistry.org | A mild and selective method. organic-chemistry.org |

| Zeolite H-beta | As a recyclable acid catalyst. organic-chemistry.org | Offers advantages in terms of catalyst recyclability and mild conditions. organic-chemistry.org |

The ongoing development of new and improved methods for the application and removal of the THP protecting group is crucial for advancing the synthesis of complex natural products and pharmaceuticals, including intricate steroids like this compound.

Strategies for Advanced Stereochemical Control and Diastereoselective Synthesis in Steroid Chemistry

The biological activity of steroids is critically dependent on their three-dimensional structure. Therefore, the precise control of stereochemistry during synthesis is of paramount importance. nih.gov The synthesis of steroids presents numerous challenges in this regard, including the creation of all-carbon quaternary stereocenters and the assembly of polycyclic ring systems with specific stereochemical arrangements at the ring junctions. nih.gov

Modern synthetic chemistry has developed a range of powerful strategies to address these challenges. Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries, is a cornerstone of stereocontrolled steroid synthesis. numberanalytics.com For example, chiral rhodium and ruthenium catalysts have been successfully employed to achieve high levels of stereoselectivity. numberanalytics.com

Another important strategy is the use of intramolecular reactions, where a molecule reacts with itself to form a ring. These reactions can be highly stereoselective, as the geometry of the starting material often dictates the stereochemistry of the product. For instance, intramolecular conjugate additions of organozinc compounds to unsaturated ketones have been used to construct five- and six-membered rings with excellent stereochemical control. researchgate.net

Furthermore, the choice of reaction conditions can have a profound impact on the stereochemical outcome of a reaction. In the synthesis of cardiotonic steroids, for example, the conditions used for an intramolecular aldol (B89426) reaction were found to be crucial for establishing the desired stereochemistry at the C/D ring junction. nih.gov

Researchers are also developing predictive models to understand and control the stereochemical course of reactions. By combining synthetic, spectroscopic, and computational studies, it is possible to develop transition state models that can rationalize the observed stereoselectivity and guide the design of new, more selective reactions. researchgate.net

The development of these advanced strategies for stereochemical control is essential for the efficient and practical synthesis of complex steroids. By enabling the precise construction of desired stereoisomers, these methods are paving the way for the discovery of new steroid-based therapeutics with improved efficacy and safety profiles.

Q & A

Basic: What synthetic strategies are employed to introduce the tetrahydropyranyl (THP) ether group at the 3-position of estradiol?

The THP group is typically introduced via acid-catalyzed etherification using dihydropyran. This reaction protects the hydroxyl group at the 3-position of estradiol, enhancing stability during subsequent synthetic steps. Key steps include:

- Etherification : Reacting estradiol with dihydropyran in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under inert conditions (e.g., nitrogen atmosphere) .

- Purification : Distillation under reduced pressure (e.g., 0.02 mm Hg) to isolate the product, followed by spectroscopic validation (IR, NMR) .

- Protection Rationale : The THP group acts as a temporary protective group, resistant to basic conditions but cleavable under mild acidic hydrolysis .

Basic: Which analytical techniques are critical for confirming the structure and purity of Estradiol 3-THP ether?

- NMR Spectroscopy : Key signals include τ 5.53 (OCHO of THP group) and τ 9.02–9.06 (methyl groups in the norcamphor moiety) .

- Mass Spectrometry : Tetrahydropyranyl ethers often lack molecular ion peaks (M⁺) but show (M–1)⁺ fragments due to hydrogen abstraction during ionization .

- Infrared Spectroscopy : Peaks at 5.72, 8.31, and 9.67 μm confirm ether and hydroxyl group vibrations .

Advanced: How can researchers address challenges in controlling stereochemistry during THP ether formation?

- Inert Reaction Conditions : Use of nitrogen/argon atmospheres minimizes oxidation side reactions .

- Catalyst Optimization : Acid catalysts (e.g., HCl, p-TsOH) with controlled stoichiometry ensure regioselective etherification without over-acidification .

- Chromatographic Purification : Silica gel chromatography or preparative HPLC resolves stereoisomers formed during side reactions (e.g., THP ring-opening) .

Advanced: What methodological considerations are required to interpret mass spectra of THP-protected estradiol derivatives?

- Fragmentation Patterns : Absence of M⁺ peaks necessitates reliance on (M–1)⁺ and other fragment ions (e.g., m/z 186 for nondeuterated THP ethers) .

- Isotopic Labeling : Deuterated analogs help distinguish between fragmentation pathways and confirm molecular weight .

- Cross-Validation : Correlate mass data with NMR/IR to resolve ambiguities, especially when impurities (e.g., unreacted starting materials) are present .

Basic: How does the THP ether modification influence estradiol’s solubility and reactivity?

- Solubility : The THP group increases lipophilicity, enhancing solubility in organic solvents (e.g., benzene, ether) but reducing aqueous solubility .

- Reactivity : Protection of the 3-OH group prevents unwanted oxidation or glycosylation during multi-step syntheses .

Advanced: What experimental evidence exists for the biological activity of THP-modified estradiol derivatives?

- Receptor Binding Studies : Estradiol derivatives with bulky ether groups (e.g., cyclopentyl ether) show tissue-selective binding. For example, 17α-ethynylestriol 3-cyclopentyl ether preferentially binds vaginal estrogen receptors over uterine receptors, suggesting a prolonged localized effect .

- Dose-Response Analysis : Competitive binding assays (e.g., ³H-estradiol displacement) quantify receptor affinity changes caused by THP modification .

Basic: What are the standard protocols for deprotecting the THP group in estradiol derivatives?

- Acidic Hydrolysis : Treatment with dilute HCl or p-TsOH in ethanol/water (2–6 hours, reflux) cleaves the THP group .

- Workup : Neutralization with aqueous base (e.g., NaHCO₃), followed by extraction (e.g., diethyl ether) and solvent removal .

Advanced: How can researchers mitigate side reactions during THP ether synthesis (e.g., dihydropyran dimerization)?

- Temperature Control : Maintain reaction temperatures below 40°C to prevent dihydropyran polymerization .

- Catalyst Selection : Use mild acids (e.g., pyridinium p-toluenesulfonate) to minimize undesired ring-opening .

- Real-Time Monitoring : TLC or in-line IR tracks reaction progress, allowing timely termination to avoid byproducts .

Basic: What are the industrial applications of THP-protected estradiol derivatives beyond academic research?

- Perfume Industry : THP ethers of norcamphor derivatives (e.g., dihydro-β-santalol precursors) contribute fruity/floral notes in fragrances .

- Pharmaceutical Intermediates : Serve as stable intermediates in synthesizing selective estrogen receptor modulators (SERMs) .

Advanced: How does the THP group affect estradiol’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.